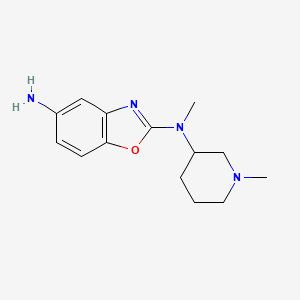
N2-Methyl-N2-(1-methyl-piperidin-3-yl)-benzooxazole-2,5-diamine
Cat. No. B8377499
M. Wt: 260.33 g/mol
InChI Key: YNNZFLLVBUMSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07838543B2
Procedure details


Place methyl-(1-methyl-piperidin-3-yl)-(5-nitro-benzooxazol-2-yl)-amine (440 mg, 1.51 mmol) and iron powder (423 mg, 7.58 mmol) in acetic acid (10 mL). Heat the reaction to 40° C. for 2 h. Cool to rt and then load onto a Varian™ SCX column. Wash the column with methanol and DCM. Flush the compound off the column by eluting with 2M NH3 in methanol. Collect filtrate and concentrate in vacuo. Chromatograph (silica gel, eluting with 0-10% 2M NH3 in MeOH:DCM, then 10% 2M NH3 in MeOH:DCM) to yield 385 mg (98%) of the title compound: mass spectrum (ion-spray): (m/z)=261.3 (M+1).
Name
methyl-(1-methyl-piperidin-3-yl)-(5-nitro-benzooxazol-2-yl)-amine
Quantity
440 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH:15]1[CH2:20][CH2:19][CH2:18][N:17]([CH3:21])[CH2:16]1)[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:6]=2[N:7]=1>C(O)(=O)C.[Fe]>[NH3:2].[CH3:1][N:2]([CH:15]1[CH2:20][CH2:19][CH2:18][N:17]([CH3:21])[CH2:16]1)[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:6]=2[N:7]=1
|
Inputs


Step One
|
Name
|
methyl-(1-methyl-piperidin-3-yl)-(5-nitro-benzooxazol-2-yl)-amine
|
|
Quantity
|
440 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-])C2CN(CCC2)C
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
423 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heat
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction to 40° C. for 2 h
|
|
Duration
|
2 h
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the column with methanol and DCM
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Flush the compound off the column
|
WASH
|
Type
|
WASH
|
|
Details
|
by eluting with 2M NH3 in methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Collect filtrate and concentrate in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
Chromatograph (silica gel, eluting with 0-10% 2M NH3 in MeOH
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MOLARITY | ||
| YIELD: PERCENTYIELD | 10% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C=1OC2=C(N1)C=C(C=C2)N)C2CN(CCC2)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 385 mg | |
| YIELD: PERCENTYIELD | 98% | |
| YIELD: CALCULATEDPERCENTYIELD | 195.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
